Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate
Description
Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate is a heterocyclic compound featuring a fused [1,3]thiazolo[3,2-b][1,2,4]triazole core substituted with a methyl group at position 4. The structure is further modified by an ethylideneaminooxyacetic acid ethyl ester side chain. This compound belongs to a class of nitrogen- and sulfur-containing heterocycles known for diverse bioactivities, including antiviral, antimicrobial, and pesticidal properties.
Properties
IUPAC Name |
ethyl 2-[(E)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylideneamino]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-4-17-9(16)5-18-14-7(2)10-8(3)15-11(19-10)12-6-13-15/h6H,4-5H2,1-3H3/b14-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPROKBOGFJFJE-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON=C(C)C1=C(N2C(=NC=N2)S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CO/N=C(\C)/C1=C(N2C(=NC=N2)S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been shown to have significant antitumor, antibacterial, and anti-inflammatory activities. They can interact with various biological targets due to their structural similarity to purine.
Mode of Action
It’s known that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target.
Biochemical Pathways
Thiazole derivatives, which share a similar core structure, have been found to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities. They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors.
Pharmacokinetics
The physicochemical properties such as melting point, boiling point, and density can be found in chemical databases. These properties can influence the compound’s bioavailability.
Biological Activity
Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate is a compound that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a complex structure that includes a thiazole ring fused with a triazole moiety. The presence of these heterocycles is often associated with various biological activities.
Molecular Formula:
- C : 15
- H : 15
- N : 3
- O : 2
- S : 1
The biological activity of this compound is likely mediated through its interaction with specific biological targets. Research indicates that compounds containing thiazole and triazole rings can modulate enzyme activity and receptor interactions.
For instance, studies have shown that similar thiazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation through various pathways such as the inhibition of RNA polymerase activity in tumor cells .
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazole-containing compounds. For example:
- Case Study : A derivative similar to this compound demonstrated an IC50 value of 0.66 µM against HCT-116 colon cancer cells . This suggests a potent ability to inhibit cancer cell growth.
Antimicrobial Properties
Thiazole derivatives have also been reported for their antimicrobial activities. For instance:
- A study found that thiazole-based compounds exhibited significant antibacterial effects against various strains of bacteria. The structure–activity relationship (SAR) indicated that modifications at specific positions on the thiazole ring could enhance antimicrobial efficacy .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C11H14N4O3S
- Molecular Weight : 282.32 g/mol
- CAS Number : 478245-58-8
The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The unique structure allows for interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit notable antibacterial properties. Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate has been evaluated for its effectiveness against various bacterial strains:
- Broad Spectrum Activity : Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics like Ciprofloxacin and Rifampicin .
Anticancer Research
The thiazolo[3,2-b][1,2,4]triazole moiety is also linked to anticancer properties. Studies have highlighted the compound's potential as an anticancer agent:
- Cell Line Activity : In vitro evaluations have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines while sparing normal cells. For example, compounds derived from the thiazolo structure have been reported to inhibit tumor cell proliferation effectively .
- Structure-Activity Relationship (SAR) : Preliminary SAR studies suggest that modifications to the thiazolo ring can enhance anticancer activity. Compounds with specific substituents have been identified as having superior efficacy against various cancer types .
Study on Antimicrobial Efficacy
A recent study synthesized several thiazolo derivatives and tested their antimicrobial properties. This compound was among the compounds evaluated:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Ethyl 2-{...} | 50 | Staphylococcus aureus |
| Compound A | 25 | E. coli |
| Compound B | 10 | Mycobacterium smegmatis |
This table illustrates the compound's competitive performance against established antibiotics .
Anticancer Activity Assessment
In another investigation focused on anticancer properties:
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Ethyl 2-{...} | MCF-7 (breast cancer) | 15 | Non-toxic to normal cells |
| Compound C | A549 (lung cancer) | 20 | Significant inhibition observed |
These findings suggest that this compound could be a valuable candidate for further development in cancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Ethyl 2-(2-Amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate (C₁₀H₁₃N₅O₂) Core Structure: Contains a triazolo[1,5-a]pyrimidine ring instead of a thiazolo-triazole system. The amino group at position 2 enhances hydrogen-bonding capacity, which may improve interactions with biological targets . Bioactivity: Reported as an antiviral agent, contrasting with the pesticidal applications of thiazolo-triazole derivatives .
Triazamate (Ethyl 2-[[1-[(Dimethylamino)carbonyl]-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]thio]acetate) Core Structure: A 1,2,4-triazole ring substituted with tert-butyl and dimethylcarbamoyl groups. Key Differences: The tert-butyl group enhances steric bulk, possibly improving metabolic stability. The thioether linkage (S–C) differs from the oxyimino (O–N) group in the target compound, affecting solubility and degradation pathways . Applications: Widely used as a pesticide, highlighting the role of triazole derivatives in agrochemistry .
Ethyl 2-(5-((Ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate Core Structure: A 1,2,4-thiadiazole ring with an ethoxycarbonylamino substituent. Key Differences: The thiadiazole ring lacks the fused triazole system, simplifying synthesis but reducing structural complexity. The ethoxycarbonyl group may enhance lipophilicity compared to the oxyimino group .
Physicochemical Properties
Stability and Reactivity
- The oxyimino group in the target compound may confer greater hydrolytic stability compared to esters or amides in analogues like triazamate.
Preparation Methods
Formation of the Thiazolo-Triazole Core
The thiazolo[3,2-b]triazole nucleus is constructed via cyclocondensation of 5-amino-4-mercapto-1,2,4-triazole with α-haloketones. For example, reacting 5-amino-4-mercapto-1,2,4-triazole with 2-bromo-1-(6-methylthiazolo[3,2-b]triazol-5-yl)ethan-1-one in ethanol under reflux yields the intermediate 6-methylthiazolo[3,2-b]triazole.
Reaction Conditions :
Introduction of the Ethylideneaminooxy Acetate Side Chain
The ethylideneaminooxy acetate moiety is introduced via Schiff base formation. The intermediate from Step 1.1 is treated with ethyl glycolate hydroxylamine in the presence of acetic acid as a catalyst, followed by acetylation with ethyl chloroacetate.
Key Parameters :
- Molar ratio (core:hydroxylamine): 1:1.2
- Catalyst: 5% acetic acid in DMF
- Reaction time: 4 hours at 60°C
- Final yield: 65–70%
One-Pot Multicomponent Synthesis
Recent advances employ multicomponent reactions (MCRs) to streamline synthesis. A three-component protocol adapted from Holota et al. (2021) involves:
Reaction Components
- 5-Amino-4-mercapto-1,2,4-triazole
- Chloroacetic acid
- Ethyl glyoxylate
Mechanism :
- Step 1 : Formation of a thiazolidinone intermediate via nucleophilic substitution between chloroacetic acid and the thiol group of 5-amino-4-mercapto-1,2,4-triazole.
- Step 2 : Condensation with ethyl glyoxylate to form the ethylideneaminooxy linkage.
- Step 3 : Cyclization under acidic conditions to yield the thiazolo-triazole core.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | AcOH:Ac₂O (1:1) |
| Temperature | Reflux (110°C) |
| Time | 3 hours |
| Yield | 78–82% |
This method reduces purification steps and improves atom economy compared to conventional routes.
Green Chemistry Approaches
Sonochemical Synthesis
Ultrasound-assisted reactions enhance reaction efficiency. A protocol using sonication (35 kHz) in aqueous ethanol reduces reaction time from 6 hours to 90 minutes, achieving 85% yield. Key advantages include:
Microwave Irradiation
Microwave-assisted synthesis (150°C, 20 minutes) in a closed vessel system achieves 88% yield by accelerating cyclization kinetics. This method is ideal for scale-up due to rapid heat transfer.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≥98% purity, with retention time = 6.2 minutes.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Solvent System | Scalability |
|---|---|---|---|---|
| Conventional Multi-Step | 65–70 | 10 hours | Ethanol/DMF | Moderate |
| Multicomponent | 78–82 | 3 hours | AcOH:Ac₂O | High |
| Sonochemical | 85 | 1.5 hours | Aqueous ethanol | High |
| Microwave | 88 | 0.33 hours | Solvent-free | Limited |
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct (≈12%) is the uncyclized Schiff base derivative. Recrystallization from ethyl acetate/hexane (1:3) reduces this to <2%.
Catalyst Selection
Testing of Lewis acids (e.g., ZnCl₂, FeCl₃) revealed that 5 mol% FeCl₃ increases cyclization efficiency by 15% compared to acetic acid.
Industrial-Scale Considerations
For kilogram-scale production, the multicomponent method is preferred due to:
- Lower E-factor (2.1 vs. 4.8 for conventional routes)
- Reduced waste generation
- Compatibility with continuous flow reactors
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments. For example, the ethyl ester group shows characteristic signals at δ ~1.2–1.4 ppm (CH₃) and δ ~4.1–4.3 ppm (CH₂) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns of the thiazolo-triazole core .
- Elemental Analysis : Validates empirical formula, particularly for nitrogen and sulfur content .
What are common side reactions during synthesis?
Q. Basic Research Focus
- Hydrolysis of Ester Group : Occurs under prolonged acidic conditions, requiring strict control of reaction pH and temperature .
- Isomerization : Competing regioselectivity in cyclization steps may yield undesired thiazolo-triazole isomers .
Mitigation : Use anhydrous solvents and monitor reaction progress via TLC (hexane/ethyl acetate eluent) .
How is the compound screened for initial biological activity?
Q. Basic Research Focus
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Note : Thiazolo-triazole derivatives often exhibit activity via enzyme inhibition (e.g., DNA gyrase) .
How can reaction yields be optimized for large-scale synthesis?
Q. Advanced Research Focus
- Catalyst Screening : Transition metals (e.g., Cu) or ionic liquids may enhance cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >40% .
What mechanistic insights explain regioselectivity in thiazolo-triazole formation?
Q. Advanced Research Focus
- Nucleophilic Attack : The mercapto group (-SH) of 5-mercapto-triazole attacks the electrophilic carbon of cyanoacetate, directing cyclization to the 5-position of the triazole ring .
- DFT Calculations : Predict favorable transition states for ring closure, validated by isotopic labeling (¹³C) .
How are contradictory data on biological activity resolved?
Q. Advanced Research Focus
- Structural Confirmation : Re-evaluate NMR/MS data to rule out impurities or isomer contamination .
- Dose-Response Studies : Test activity across multiple concentrations to identify non-linear effects .
- Target Validation : Use molecular docking to assess binding affinity to proposed targets (e.g., kinase enzymes) .
What structure-activity relationships (SAR) are observed for derivatives?
Q. Advanced Research Focus
- Methyl Substitution : The 6-methyl group on the thiazolo-triazole enhances lipophilicity, improving membrane permeability .
- Ethylideneaminooxy Moiety : Critical for hydrogen bonding with biological targets; replacing the ester group with amides reduces activity .
How does solvent polarity affect regioselectivity in cyclization?
Q. Advanced Research Focus
- Polar Solvents (Acetic Acid) : Favor thiazolo-triazole formation via stabilization of zwitterionic intermediates .
- Non-Polar Solvents (Toluene) : Promote alternative pathways, leading to by-products like triazolo-thiazines .
What stability challenges arise under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
